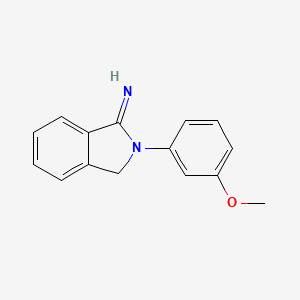

2-(3-methoxyphenyl)-3H-isoindol-1-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-methoxyphenyl)-3H-isoindol-1-imine is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group in this compound adds to its chemical versatility and potential for various applications in scientific research.

作用機序

Target of Action

The primary target of 2-(3-Methoxyphenyl)isoindolin-1-imine is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . Allosteric binding sites are locations on the receptor where the binding of a molecule causes a conformational change, influencing the receptor’s interaction with its primary ligand.

Biochemical Pathways

The biochemical pathways affected by 2-(3-Methoxyphenyl)isoindolin-1-imine are primarily those involving dopamine signaling. Dopamine plays a significant role in the CNS where it influences a variety of behaviors, including reward, motivation, and motor control. The compound’s interaction with the dopamine receptor D2 can modulate these pathways and their downstream effects .

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have good affinities and some pharmacokinetic parameters

Result of Action

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-3H-isoindol-1-imine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 3-methoxybenzylamine, with a suitable reagent like phthalic anhydride. The reaction typically requires heating under reflux conditions in a suitable solvent, such as toluene or xylene, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.

化学反応の分析

Types of Reactions

2-(3-methoxyphenyl)-3H-isoindol-1-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups replacing the methoxy group.

科学的研究の応用

2-(3-methoxyphenyl)-3H-isoindol-1-imine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

類似化合物との比較

Similar Compounds

2-(3-methoxyphenyl)-1H-indole: Similar structure but lacks the imine group.

3-methoxyphenyl-1H-indole-2-carboxylate: Contains a carboxylate group instead of the imine group.

4-(3-methoxyphenyl)piperazin-1-yl derivatives: Similar aromatic substitution but different core structure.

Uniqueness

2-(3-methoxyphenyl)-3H-isoindol-1-imine is unique due to the presence of the isoindole core structure combined with the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

The compound 2-(3-methoxyphenyl)-3H-isoindol-1-imine has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research and neurological disorders. This article delves into the biological activity of this compound, discussing its mechanism of action, pharmacokinetics, and relevant case studies.

The primary biological target of this compound is the Dopamine Receptor D2 (DRD2) . The compound interacts with the allosteric binding site of this receptor, which is crucial for modulating dopamine signaling pathways in the central nervous system (CNS). The modulation of these pathways can influence various behaviors such as reward, motivation, and motor control.

Biochemical Pathways

The interaction with DRD2 suggests that this compound may play a role in conditions associated with dopamine dysregulation, including Parkinson's disease and schizophrenia. The compound's ability to affect dopamine signaling indicates its potential therapeutic applications in these areas.

Pharmacokinetics

In silico analyses have indicated that isoindolines, including this compound, possess favorable pharmacokinetic properties. This includes good affinity for their biological targets and optimal parameters for absorption and distribution within biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10–33 | Significant antiproliferative activity |

| MDA-MB-231 (Triple-negative breast cancer) | 23–33 | Comparable to established treatments |

These results indicate that the compound may inhibit cell proliferation effectively, potentially through mechanisms involving tubulin destabilization, which is a common pathway exploited by many anticancer agents .

Neuroprotective Effects

Given its interaction with dopamine receptors, there is a growing interest in exploring the neuroprotective effects of this compound. Preliminary studies suggest that it could mitigate neurodegenerative processes associated with dopamine depletion, although further research is necessary to substantiate these claims.

Case Studies

One notable study involved the synthesis and evaluation of derivatives of isoindoline compounds, including this compound. These derivatives were tested for their antiproliferative effects on various cancer cell lines. Results showed that modifications to the structure significantly influenced biological activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Another investigation focused on the compound's effect on cell cycle progression in breast cancer cells. Flow cytometry analyses demonstrated that treatment with this compound led to G2/M phase arrest and subsequent apoptosis in MCF-7 cells. This highlights its potential as an antitumor agent by interfering with normal cell cycle regulation .

特性

IUPAC Name |

2-(3-methoxyphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-13-7-4-6-12(9-13)17-10-11-5-2-3-8-14(11)15(17)16/h2-9,16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTBDTFQFDPCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。